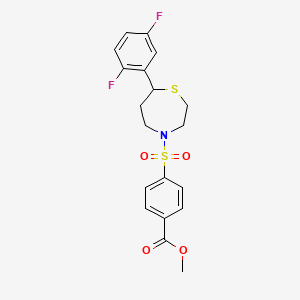
Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic molecule that likely contains a thiazepane ring, a difluorophenyl group, and a sulfonyl benzoate moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions. For instance, the synthesis of a thiazepane derivative is described in paper , where a dibenzo[c,f][1,2]thiazepin-11(6H)-one derivative is synthesized through condensation, methylation, hydrogenolysis, and cyclization. This suggests that similar methods could be applied to synthesize the thiazepane core of the target compound. Additionally, the sulfonylation of a benzylic C-H bond, as mentioned in paper , could be a relevant step in introducing the sulfonyl group to the benzoate moiety.
Molecular Structure Analysis
The molecular structure of such a compound would be expected to show a significant degree of complexity, with multiple functional groups attached to the aromatic rings. Paper discusses the use of Density Functional Theory (DFT) to analyze the molecular structure of a related sulfonamide compound, which could be a useful approach to predict the structure of Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. For example, the sulfonyl group could participate in further sulfonylation reactions as seen in paper , while the benzoate ester could undergo acylation reactions with aromatic compounds as described in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms and the sulfonyl group could affect its polarity and solubility. Spectroscopic techniques such as FT-IR and NMR, as used in papers and , would be essential in characterizing these properties. Additionally, the compound's reactivity towards electrophilic or nucleophilic attack could be predicted by mapping the molecular electrostatic potential, as done in paper .
Applications De Recherche Scientifique
Antiproliferative Activity
- A study by Chandrappa et al. (2008) on novel thiazolidine-2,4-dione derivatives with different substituted aromatic sulfonyl chlorides showed potent antiproliferative activity against several carcinoma cell lines, highlighting the potential of sulfonyl compounds in cancer therapy (Chandrappa et al., 2008).
Antiandrogen Activity
- Research by Tucker et al. (1988) on 3-substituted derivatives of 2-hydroxypropionanilides demonstrated antiandrogen activity, suggesting uses in treating androgen-responsive diseases (Tucker et al., 1988).
Catalyzed Acylation Reactions
- A study by Hwang et al. (2000) showed that methyl benzoate reacts with aromatic compounds to give benzophenone derivatives, indicating potential for synthetic applications (Hwang et al., 2000).
Photopolymerization
- Guillaneuf et al. (2010) discussed a novel compound for nitroxide-mediated photopolymerization, pointing to applications in materials science (Guillaneuf et al., 2010).
Intermediate in Synthesis
- Xiu-lan (2009) detailed the synthesis of an intermediate key to producing Tianeptine, highlighting the role of sulfonyl compounds in pharmaceutical manufacturing (Xiu-lan, 2009).
Desaturase Cryptoregiochemistry
- A feasibility study by Buist et al. (1996) on using 19F NMR to probe Δ9 desaturase activity underscores the utility of fluorinated aromatic sulfides in biochemical research (Buist et al., 1996).
Acaricide Properties
- Kimura and Hourai (2005) investigated a compound named amidoflumet, demonstrating its potential as an acaricide (Kimura & Hourai, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S2/c1-26-19(23)13-2-5-15(6-3-13)28(24,25)22-9-8-18(27-11-10-22)16-12-14(20)4-7-17(16)21/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCPSALCWFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


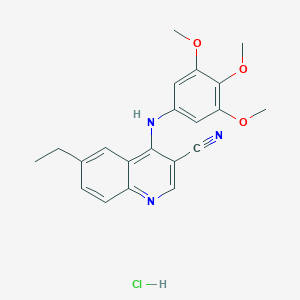
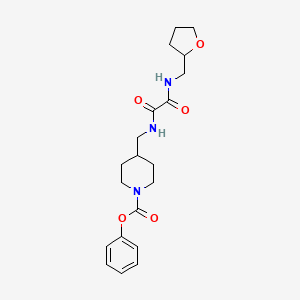
![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)


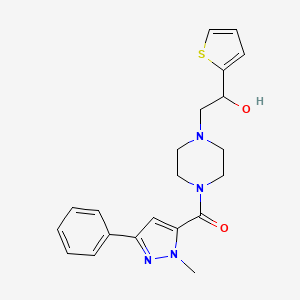
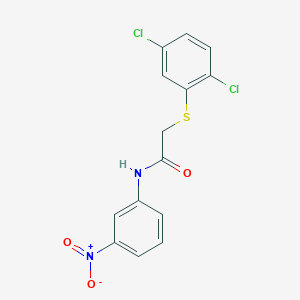
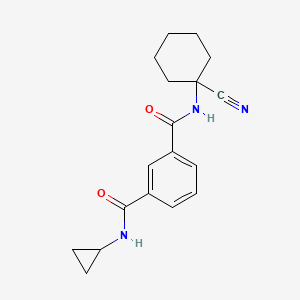

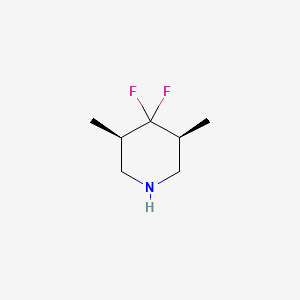

![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)